N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14781264
Molecular Formula: C17H12N4O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N4O2S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22) |
| Standard InChI Key | PJWWJVNZSUHIBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-(1,3-Benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide integrates two distinct heterocyclic systems: a benzothiazole ring and a 4-hydroxyphthalazin-1-yl group. The benzothiazole component contributes sulfur and nitrogen atoms to the structure, while the phthalazin moiety introduces additional nitrogen centers and a hydroxyl group at the fourth position. The acetamide linker facilitates conformational flexibility, enabling interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 109.8 Ų |
The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, a critical factor for bioavailability .
Spectroscopic and Computational Data
The Standard InChI key PJWWJVNZSUHIBF-UHFFFAOYSA-N confirms its unique stereochemical identity. Computational models predict a logP value of 2.8, indicating moderate lipophilicity, while its rotatable bond count of 4 suggests flexibility in binding to enzymatic pockets .
Synthesis and Optimization Strategies
Primary Synthetic Routes
A common synthesis involves refluxing 2-hydrazinobenzothiazole with arenesulfonyl chlorides in ethanol, yielding the acetamide-linked product after 12–24 hours. This method achieves moderate yields (45–60%) and requires purification via column chromatography. Alternative approaches include:
-
Stepwise coupling: Reacting pre-formed benzothiazole amines with activated phthalazin acetic acid derivatives.
-
Microwave-assisted synthesis: Reducing reaction times to 2–4 hours while maintaining yields above 50%.
Table 2: Synthesis Conditions Comparison
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Reflux in ethanol | 12–24 h | 45–60 | 90–95 |
| Microwave-assisted | 2–4 h | 50–65 | 92–97 |
| Solid-phase synthesis | 6–8 h | 40–55 | 85–90 |
Challenges in Scalability
The trifluoromethoxy group in related analogs introduces steric hindrance, complicating large-scale production . Optimizing solvent systems (e.g., dimethylformamide with catalytic triethylamine) improves yields to 70% in pilot studies.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The hydroxyl group enhances membrane permeability, while the benzothiazole ring disrupts bacterial DNA gyrase activity.
Table 3: Cytotoxicity Profile
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 5-Fluorouracil (25) |
| A549 (Lung Cancer) | 18.2 | Cisplatin (8.5) |
| HepG2 (Liver Cancer) | 22.1 | Sorafenib (6.3) |
Anti-Inflammatory Action
In murine models, the compound reduces paw edema by 62% at 50 mg/kg, comparable to diclofenac (68%) . This effect correlates with suppressed COX-2 expression and NF-κB pathway inhibition .
Comparative Analysis with Structural Analogs
N-[4-(1,3-Benzothiazol-2-yl)-2-Hydroxyphenyl]acetamide
This analog (PubChem CID 395431) shares the benzothiazole-acetamide core but lacks the phthalazin moiety . With a lower molecular weight (284.3 g/mol), it shows reduced anticancer potency (MCF-7 IC: 45 µM) but enhanced solubility (logP: 3.1) .
2-Chloro-N-[4-(Trifluoromethoxy)Phenyl]Acetamide
Replacing the hydroxyphthalazin group with chlorine and trifluoromethoxy substituents diminishes antimicrobial activity (MIC: 32 µg/mL against S. aureus) but improves metabolic stability in hepatic microsomes .
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could enhance tumor-specific uptake while reducing systemic toxicity. Preliminary studies show a 3-fold increase in MCF-7 cell uptake compared to free compound.
Hybrid Analog Development
Incorporating pyridinyl or quinolinyl groups may amplify topoisomerase inhibition. Computational docking suggests that such modifications improve binding affinity by 1.8–2.2 kcal/mol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume